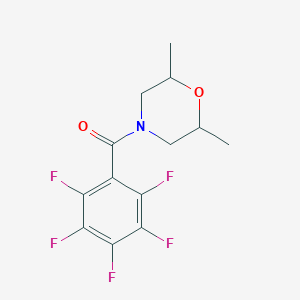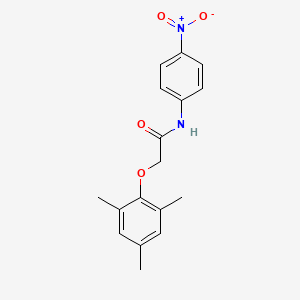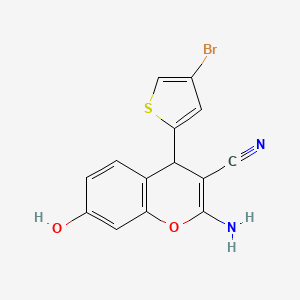
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinyl)-2-(3-pyridinyl)quinoline, commonly known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of MPQ involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. MPQ has been shown to inhibit the activity of several kinases, including JAK2, EGFR, and Src, which are involved in cell proliferation and survival. MPQ has also been shown to modulate the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPQ are diverse and depend on the specific molecular targets it interacts with. MPQ has been shown to induce apoptosis in cancer cells by inhibiting the activity of several kinases involved in cell survival. MPQ has also been shown to modulate the activity of ion channels involved in pain perception and inflammation, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPQ in lab experiments include its diverse biological activities, which make it a useful tool for studying various molecular targets and physiological processes. However, the limitations of using MPQ include its potential toxicity and lack of specificity for certain molecular targets, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPQ, including the development of more specific and potent inhibitors of its molecular targets, the investigation of its potential applications in other fields, such as materials science and catalysis, and the exploration of its potential as a therapeutic agent in clinical settings. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to identify potential side effects and toxicity issues.
Métodos De Síntesis
The synthesis of MPQ can be achieved through several methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminopyridine with 4-chloroaniline in the presence of a base, followed by cyclization with formaldehyde and morpholine. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, followed by the addition of 2-aminopyridine and morpholine. The Friedlander synthesis involves the reaction of 2-aminopyridine with an aldehyde in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
MPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPQ has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, MPQ has been used as a tool to study the structure and function of various proteins, including kinases and phosphatases. In pharmacology, MPQ has been studied for its effects on various physiological processes, including cell proliferation, apoptosis, and signal transduction.
Propiedades
IUPAC Name |
4-(2-pyridin-3-ylquinolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGUQPIFOZOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-chloro-5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5136709.png)
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)


![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)
![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
